molecular formula C23H29N3O4S B2516349 N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide CAS No. 898461-32-0

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide

Cat. No.: B2516349
CAS No.: 898461-32-0
M. Wt: 443.56
InChI Key: CMIOWIUWUIPZJF-UHFFFAOYSA-N
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Description

N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide is a synthetic compound of interest in medicinal chemistry and biochemical research. Its structure, featuring a benzenesulfonamide group linked to a diamide chain via a piperidine core, suggests potential as a scaffold for developing enzyme inhibitors. Compounds with sulfonamide moieties are widely investigated as potent inhibitors of metalloenzymes such as Carbonic Anhydrases ; these enzymes are validated therapeutic targets for conditions like glaucoma, epilepsy, and cancer . The molecular architecture of this reagent, which combines a lipophilic aromatic region with hydrogen-bonding capable groups, makes it a valuable intermediate for researchers constructing targeted chemical libraries for high-throughput screening. It can be utilized in structure-activity relationship (SAR) studies, molecular docking simulations to predict binding affinities, and in the synthesis of more complex molecules for probing biological pathways . This product is provided for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-17-11-12-18(2)21(16-17)31(29,30)26-15-7-6-10-20(26)13-14-24-22(27)23(28)25-19-8-4-3-5-9-19/h3-5,8-9,11-12,16,20H,6-7,10,13-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIOWIUWUIPZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,5-Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethylenediamine Moiety: The final step involves the reaction of the sulfonylated piperidine with phenylethanediamine under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.

    Materials Science: Utilized in the synthesis of novel materials with unique properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared below with its closest analog, N-ethyl-N'-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide (CAS 898415-68-4, ), and other related derivatives.

Parameter Target Compound Analog (CAS 898415-68-4) Ethyl Phenyl(piperidin-2-yl)acetate ()
Core Structure Piperidine-ethanediamide with benzenesulfonyl Piperidine-ethanediamide with benzenesulfonyl Piperidine-ester
Benzenesulfonyl Substituent 2,5-dimethyl 2,4,6-trimethyl N/A (ester group instead)
N'-Substituent Phenyl Ethyl Ethyl
Molecular Formula Likely C₁₉H₂₇N₃O₄S (estimated) C₂₀H₃₁N₃O₄S Not fully specified
Molecular Weight ~397.5 g/mol (estimated) 409.5 g/mol N/A
Pharmacological Notes Hypothesized CNS activity due to sulfonamide-piperidine scaffold Increased lipophilicity due to 2,4,6-trimethyl group may enhance membrane permeability Regulated under Dangerous Drugs Ordinance (Cap. 134)

Functional Implications of Substituent Variations

Trimethylation may enhance metabolic stability by shielding the sulfonamide group from enzymatic degradation.

N'-Substituent Effects :

  • The phenyl group in the target compound could engage in π-π stacking with aromatic residues in protein binding pockets, a feature absent in the ethyl-substituted analog. This may increase binding affinity for targets like serotonin or dopamine transporters .
  • Ethyl groups (as in the analog) may reduce steric hindrance, favoring interactions with shallow binding sites.

Ethanediamide vs. Ester Linkages :

  • Ethanediamide derivatives (target compound and analog) exhibit hydrogen-bonding capacity via the amide groups, unlike ester-based compounds like ethyl phenyl(piperidin-2-yl)acetate. This could influence target selectivity and pharmacokinetics .

Research Findings and Hypotheses

  • Binding Affinity: The target compound’s phenyl group may mimic endogenous ligands of monoamine transporters (e.g., serotonin), as seen in structurally related GlyT1 inhibitors like GSK931145 ().
  • Synthetic Challenges : The 2,5-dimethylbenzenesulfonyl group may complicate synthesis due to regioselective sulfonation requirements, compared to the symmetrical 2,4,6-trimethyl analog .

Biological Activity

N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide is a complex organic compound notable for its potential pharmacological applications. This compound is characterized by a piperidine ring with a sulfonyl substitution, which may enhance its biological activity through interactions with various molecular targets. Understanding its biological activity is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H31N3O5S
  • Molecular Weight : 473.59 g/mol
  • CAS Number : 898407-12-0

The structure includes a piperidine ring substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide moiety, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific proteins or enzymes. The sulfonyl group can form strong interactions that may inhibit enzymatic activity, while the piperidine ring can facilitate binding to various receptors, potentially modulating their function.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Sulfonamide derivatives are known for their antibacterial properties.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation.
  • Neuropharmacological Effects : Some derivatives demonstrate anticonvulsant properties, suggesting potential use in treating neurological disorders.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide898407-12-0Antimicrobial, Anti-inflammatory
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,6-dimethylphenyl)ethanediamide898461-38-6Anticonvulsant
N-{1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide860788-11-0Antibacterial

Case Study 1: Anticonvulsant Activity

In studies involving related compounds, it was found that certain derivatives exhibited significant anticonvulsant activity in animal models. The maximal electroshock seizure (MES) tests revealed that compounds with similar piperidine structures demonstrated effective seizure control at lower dosages than traditional anticonvulsants like phenobarbital .

Case Study 2: Antibacterial Properties

Research on sulfonamide derivatives has consistently highlighted their effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial folate synthesis pathways. This suggests that this compound could also possess similar antibacterial properties due to its structural features.

Q & A

Q. What are the critical synthetic steps and reaction conditions for synthesizing N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide?

The synthesis typically involves:

  • Sulfonylation : Reacting a piperidine derivative with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
  • Amidation : Using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the ethanediamide bridge between the sulfonylated piperidine and phenylamine .
  • Purification : Column chromatography or recrystallization in ethanol to achieve >95% purity .
    Critical parameters include temperature control (0–25°C for amidation), anhydrous solvents, and inert atmosphere (N₂) to prevent side reactions .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify regiochemistry and functional group integration (e.g., sulfonyl, amide, and aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
  • Chromatography : TLC for reaction monitoring and HPLC with UV detection (λ = 254 nm) for purity assessment (>98% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize byproducts in the sulfonylation step?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables like solvent polarity (dichloromethane vs. DMF), base strength (triethylamine vs. pyridine), and stoichiometry .
  • In Situ Monitoring : Employ ReactIR spectroscopy to track sulfonyl chloride consumption and optimize reaction time .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation while suppressing N-oxide formation .

Q. How should contradictory biological activity data (e.g., enzyme inhibition vs. cell-based assays) be resolved?

  • Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) .
  • Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle formulations to improve bioavailability in cell assays .

Q. What computational strategies can predict regioselectivity in the amidation step?

  • Density Functional Theory (DFT) : Calculate transition state energies to identify preferential amide bond formation at the less sterically hindered amine .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. THF) on reaction pathways to guide solvent selection .
  • Machine Learning : Train models on existing sulfonamide reaction databases to predict optimal coupling agents (e.g., EDC vs. DCC) .

Q. How can researchers address solubility challenges during formulation for in vivo studies?

  • Salt Formation : Screen counterions (e.g., hydrochloride or mesylate salts) to enhance aqueous solubility .
  • Lipid-Based Carriers : Encapsulate the compound in liposomes or micelles to improve pharmacokinetic profiles .
  • Co-Crystallization : Explore co-crystals with succinic acid or caffeine to stabilize the amorphous form .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of critical quality attributes (CQAs) .
  • Design Space Exploration : Use Quality-by-Design (QbD) principles to define acceptable ranges for temperature, stirring rate, and reagent purity .
  • Scale-Down Models : Validate reactor conditions using microfluidic or millifluidic systems to mimic large-scale mixing dynamics .

Data Interpretation and Methodological Challenges

Q. How should researchers analyze conflicting crystallography and NMR data for structural elucidation?

  • Multi-Technique Integration : Combine single-crystal X-ray diffraction (SCXRD) with NOESY NMR to resolve discrepancies in stereochemistry .
  • DFT-NMR Comparison : Calculate theoretical NMR chemical shifts (e.g., using Gaussian) and overlay with experimental data to validate proposed structures .

Q. What experimental controls are critical for assessing biological activity specificity?

  • Negative Controls : Include structurally analogous inactive compounds (e.g., sulfonyl group replaced with acetyl) to rule out nonspecific binding .
  • Off-Target Screening : Use kinase or GPCR profiling panels to identify polypharmacology risks .
  • Genetic Knockdown : Validate target dependency via siRNA or CRISPR-Cas9 gene silencing in cellular models .

Advanced Application Scenarios

Q. How can this compound be repurposed for studying non-therapeutic targets (e.g., enzyme engineering or biosensor development)?

  • Directed Evolution : Use the compound as a selective pressure in enzyme evolution to engineer sulfonamide-resistant mutants .
  • Biosensor Design : Functionalize gold nanoparticles with the compound for optical detection of target proteins via surface-enhanced Raman scattering (SERS) .

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